1-(3-Ethoxyphenyl)ethanone, also known as 3-ethoxyacetophenone, is an organic compound with the molecular formula . This compound is characterized by an ethoxy group attached to the phenyl ring at the third position relative to the carbonyl group of the ethanone moiety. It is a derivative of acetophenone and is utilized in various chemical syntheses and research applications due to its unique structural features and reactivity.
These reactions are essential for synthesizing various derivatives and exploring the compound's reactivity in different contexts.
1-(3-Ethoxyphenyl)ethanone can be synthesized through multiple methods:
1-(3-Ethoxyphenyl)ethanone finds applications in various fields:
1-(3-Ethoxyphenyl)ethanone shares structural similarities with several other compounds, which can be compared based on their functional groups and positional isomerism:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Acetophenone | Parent compound without ethoxy group | |
1-(4-Ethoxyphenyl)ethanone | Ethoxy group at the fourth position | |
1-(2-Ethoxyphenyl)ethanone | Ethoxy group at the second position |
The uniqueness of 1-(3-Ethoxyphenyl)ethanone lies in the specific positioning of the ethoxy group. This positional specificity can significantly influence its reactivity and interactions compared to its isomers. For example, the electronic effects and steric hindrance introduced by the ethoxy group can lead to different chemical behaviors and biological activities, making this compound of particular interest in research and application contexts.
Irritant